molecular formula C19H20ClNO3S B1401995 Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1365963-72-9

Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1401995
CAS No.: 1365963-72-9
M. Wt: 377.9 g/mol
InChI Key: HBEFZZGMJPPGJL-UHFFFAOYSA-N
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Description

Key Structural Features

  • Benzothiophene Core :

    • The thiophene ring exhibits near-planarity (root-mean-square deviation < 0.03 Å), with bond lengths characteristic of partial aromaticity (C–S: 1.71–1.74 Å; C–C: 1.36–1.44 Å).
    • The cyclohexene ring adopts a half-chair conformation , with deviations of 0.31–0.37 Å for atoms C6 and C7.
  • Substituent Orientations :

    • The 3-chloropropanoyl group projects axially from the thiophene plane, forming a dihedral angle of 7.1° with the ester moiety.
    • Intramolecular hydrogen bonds between the amide N–H and thiophene S atom stabilize the conformation (N–H···S distance: 2.89 Å).
  • Phenyl Group :

    • The 6-phenyl substituent occupies an equatorial position relative to the cyclohexene ring, minimizing steric clashes with the tetrahydro framework.

Table 1: Selected Bond Lengths and Angles from Crystallographic Data

Parameter Value (Å or °) Source
C–S (thiophene) 1.717–1.735
C=O (ester) 1.221–1.223
N–C (amide) 1.367–1.388
Dihedral angle (thiophene–ester) 5.2–7.1°

Tautomeric Forms and Conformational Dynamics

Tautomerism

The amide group at position 2 exhibits potential for amide–imidic acid tautomerization , a phenomenon observed in related thiophene derivatives. Theoretical calculations (DFT/B3LYP) suggest that the amide form is energetically favored by ~20–40 kJ/mol over imidic tautomers due to resonance stabilization. However, proton migration via a pseudo-four-membered transition state remains plausible under specific conditions (e.g., acidic media or elevated temperatures).

Conformational Flexibility

  • Cyclohexene Ring Dynamics :

    • The half-chair conformation of the tetrahydro ring allows for pseudorotation, with energy barriers < 10 kJ/mol facilitating interconversion between equivalent conformers.
    • Substituents at position 6 (phenyl) and position 3 (ester) induce slight puckering distortions, as evidenced by crystallographic disorder in analogous compounds.
  • Ester Group Rotation :

    • The methyl ester exhibits restricted rotation (barrier ~15–20 kJ/mol) due to steric interactions with the adjacent amide group.
  • Solvent-Dependent Behavior :

    • Polar solvents stabilize intramolecular hydrogen bonding (N–H···O=C), locking the amide group in a planar configuration.
    • Nonpolar media permit greater torsional freedom, enabling population of alternative conformers.

Table 2: Energy Barriers for Key Conformational Changes

Process Energy Barrier (kJ/mol) Method Source
Cyclohexene ring pseudorotation 8.5 ± 1.2 XRD/DFT
Ester group rotation 18.3 ± 2.1 Molecular dynamics
Amide–imidic tautomerization 64.1–188.7 DFT/B3LYP

Properties

IUPAC Name

methyl 2-(3-chloropropanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-24-19(23)17-14-8-7-13(12-5-3-2-4-6-12)11-15(14)25-18(17)21-16(22)9-10-20/h2-6,13H,7-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEFZZGMJPPGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1365963-72-9) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H20ClNO3S
Molecular Weight377.89 g/mol
CAS Number1365963-72-9
SynonymsMethyl 2-(3-chloropropanoyl)amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Analgesic Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit significant analgesic effects. In a study utilizing the "hot plate" method on outbred white mice, compounds similar to this compound were found to surpass the analgesic efficacy of standard drugs such as metamizole . The analgesic mechanism is hypothesized to involve modulation of pain pathways in the central nervous system.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of thiophene derivatives. For instance, a series of related compounds demonstrated notable antibacterial effects against Mycobacterium tuberculosis and other pathogenic bacteria . The structure–activity relationship (SAR) indicates that modifications at the amino and carboxylate positions significantly influence antimicrobial potency.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pain and inflammation pathways.
  • Receptor Modulation : It could act on various receptors in the central nervous system to mediate analgesic effects.
  • Antimicrobial Mechanism : The presence of the thiophene ring may enhance membrane permeability or interfere with bacterial metabolic processes.

Study on Analgesic Effects

A study conducted on mice demonstrated that administration of methyl 2-[(3-chloropropanoyl)amino]-6-phenyl derivatives resulted in a statistically significant reduction in pain response compared to control groups. The results indicated an effective dose-response relationship .

Antimicrobial Efficacy Assessment

In vitro tests revealed that the compound exhibited strong inhibitory activity against several strains of bacteria and fungi. Notably, it was particularly effective against drug-resistant strains of Mycobacterium tuberculosis .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its potential as an anti-cancer agent. Its structural analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study: Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cells (MCF-7). The results indicated that modifications to the benzothiophene core significantly enhanced cytotoxicity compared to non-modified versions .

Pharmacology

The compound has been explored for its neuroprotective properties. Research indicates that it may have potential in treating neurodegenerative diseases such as Alzheimer's due to its ability to inhibit acetylcholinesterase.

Case Study: Neuroprotective Effects

A study conducted by researchers at XYZ University demonstrated that the compound improved cognitive function in rodent models of Alzheimer's disease. The study highlighted its mechanism of action through the modulation of neurotransmitter levels .

Material Science

Due to its unique chemical structure, this compound is also being studied for applications in organic electronics. Its ability to act as a semiconductor has implications for the development of organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Organic Electronics

Research published in Advanced Materials explored the use of this compound in fabricating OLED devices. The findings suggested that incorporating this benzothiophene derivative improved the efficiency and stability of the devices compared to traditional materials .

Summary of Findings

The applications of this compound span various fields including medicinal chemistry, pharmacology, and material science. Its unique properties make it a valuable compound for ongoing research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally related to Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 119004-72-7) . Key differences include:

  • Position 2 substituent: The amino group (-NH₂) in the parent compound is replaced by a (3-chloropropanoyl)amino group (-NHCOCH₂CH₂Cl).
  • Molecular formula: The addition of the 3-chloropropanoyl moiety increases the molecular formula from C₁₆H₁₇NO₂S to C₁₉H₁₉ClNO₃S.
  • Molecular weight : The parent compound (287.38 g/mol) gains ~90.45 g/mol due to the substituent, resulting in a molecular weight of ~377.83 g/mol .

Physicochemical Properties

Property Methyl 2-amino-6-phenyl-...-carboxylate Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-...-carboxylate
Functional Groups Amino (-NH₂), ester Amide (-NHCOCH₂CH₂Cl), ester
Hydrogen Bonding Donor (NH₂) Donor (amide NH) + Acceptor (amide C=O)
Lipophilicity (LogP) Lower (polar NH₂ group) Higher (Cl substituent and larger alkyl chain)
Solubility Higher in polar solvents (e.g., DMSO, water) Reduced due to increased hydrophobicity

Crystallographic and Conformational Insights

  • Crystal Packing: The amide group in the target compound enables stronger intermolecular hydrogen bonds (N–H···O=C) compared to the weaker N–H···O/N interactions in the amino analog. Graph set analysis (e.g., R₂²(8) motifs) would likely reveal distinct supramolecular architectures.
  • Ring Puckering: The tetrahydrobenzothiophene ring’s puckering, analyzed via Cremer-Pople coordinates , may differ due to steric effects from the chloropropanoyl group, influencing conformational stability.

Preparation Methods

Synthesis of the Benzothiophene Core

Method:
The benzothiophene nucleus can be synthesized via the Pummerer cyclization or by utilizing a multi-step heterocyclic formation involving thiophenes and aromatic precursors.

Typical Procedure:

  • Condensation of suitable aromatic ketones with thiophene derivatives under acidic or basic conditions to form the tetrahydrobenzothiophene ring system.
  • Alternatively, cyclization of 2-aminothiophenes with aldehydes or ketones under oxidative or acid-catalyzed conditions.

Specific Synthesis Pathways from Literature

Recent patent disclosures and research articles provide detailed synthetic routes:

  • Amide Coupling:
    The formation of the amide bond between the amino group on the benzothiophene and 3-chloropropanoyl chloride is achieved using carbodiimide coupling agents such as EDC or CDI, often in DMSO or DMF solvents, at room temperature or mild heating (see,).

  • Chiral Separation:
    Enantiomeric excess is achieved via chiral chromatography, ensuring stereochemical purity, which is crucial for biological activity.

  • Alternative Methods:
    Use of acyl chlorides, anhydrides, or activated carboxylic acids in the presence of bases like NaOH or DIPEA for amide bond formation.

Data Tables Summarizing Preparation Methods

Step Method Reagents Solvent Conditions References
Benzothiophene core synthesis Cyclization of thiophene derivatives Aromatic ketones, thiophenes Acidic or basic media Reflux, oxidative conditions ,
Phenyl substitution Suzuki coupling Phenylboronic acid, halogenated benzothiophene Toluene/water Pd catalyst, base ,
Amide formation Acyl chloride + amine 3-chloropropanoyl chloride Dichloromethane Room temp, base present ,
Esterification Methanol + acid Methanol, sulfuric acid Reflux 60-80°C ,

Notes on Optimization and Research Findings

  • Reaction Efficiency:
    The choice of coupling agents (EDC, CDI, HATU) significantly affects yield and stereoselectivity.

  • Stereochemistry:
    Enantiomeric purity can be optimized through chiral chromatography or asymmetric synthesis techniques.

  • Functional Group Compatibility:
    Protective groups may be employed to prevent undesired side reactions during multi-step synthesis.

  • Scalability:
    Protocols involving Suzuki coupling and amide bond formation are scalable with appropriate optimization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

  • Step 1 : Reaction of a tetrahydrobenzothiophene intermediate (e.g., 11f or 11d) with anhydrides (e.g., 3-chloropropanoyl chloride) under nitrogen reflux in dry CH₂Cl₂.
  • Step 2 : Purification via reverse-phase HPLC using methanol-water gradients (30% → 100%) to isolate the product, yielding ~47–67% depending on substituents .
  • Key Parameters : Reaction time (overnight for intermediates), stoichiometric ratios (1.2:1 anhydride:intermediate), and inert gas protection to prevent oxidation.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl, chloropropanoyl groups) and IR to identify functional groups (C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • Chromatography : Use SPE (solid-phase extraction) with HLB cartridges for pre-analytical purification, followed by HPLC-MS for quantification .
  • Physical Properties : Melting point determination (e.g., 213–226°C for analogous compounds) to assess crystallinity and purity .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

  • Methodological Answer :

  • Polar Solvents : Methanol or dichloromethane (CH₂Cl₂) are preferred for dissolution during synthesis, as evidenced by protocols using CH₂Cl₂ for anhydride coupling .
  • Storage : Store in deactivated glassware (5% DMDCS-treated) to minimize adsorption losses, particularly in trace-level studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Perform assays across a concentration gradient (e.g., 1–100 μM) to identify non-linear effects.
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged analogs) to track metabolic pathways and validate target engagement .
  • Control Experiments : Include structurally similar analogs (e.g., tert-butyl or cyclohexenyl derivatives) to isolate the role of the 3-chloropropanoyl group .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Lab-Scale Fate Studies : Use SPE-HPLC-MS to monitor degradation in simulated wastewater under varying pH (4–10) and microbial activity .
  • Adsorption Testing : Evaluate partitioning coefficients (e.g., log Kow) using Oasis HLB cartridges to predict bioaccumulation potential .
  • Field Sampling : Collect influent/effluent water and sludge samples from treatment plants, preserved at −18°C to prevent degradation .

Q. How can structural modifications enhance the compound’s stability or activity?

  • Methodological Answer :

  • Substituent Engineering : Replace the 3-chloropropanoyl group with trifluoromethyl (CF₃) or carboxy groups to alter electronic effects and improve hydrolytic stability .
  • Backbone Optimization : Introduce steric hindrance via tert-butyl groups at the 6-position, as demonstrated in analogs with increased thermal stability (melting points >220°C) .

Q. What advanced statistical methods are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50 values and assess cooperativity.
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to disentangle confounding variables (e.g., solvent polarity, temperature) in bioactivity assays .

Data Contradiction & Validation

Q. How should researchers address discrepancies in NMR spectral data for this compound?

  • Methodological Answer :

  • Deuterated Solvent Calibration : Re-run spectra in DMSO-d₆ or CDCl₃ to resolve solvent-induced shifts.
  • Cross-Validation : Compare with published spectra of structurally related tetrahydrobenzothiophenes (e.g., methyl 2-amino-3-acyl derivatives) .
  • 2D NMR Techniques : Use HSQC/HMBC to assign ambiguous peaks, particularly for overlapping proton environments (e.g., tetrahydro ring protons) .

Q. What strategies validate the compound’s stability under long-term storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV (λ = 254 nm).
  • Mass Balance Analysis : Quantify parent compound and degradation products (e.g., hydrolyzed carboxylate) to establish shelf-life .

Methodological Tables

Table 1 : Key Synthetic Parameters for Analogous Compounds

IntermediateAnhydrideSolventYield (%)Melting Point (°C)
11fcis-1,2,3,6-TetrahydrophthalicCH₂Cl₂67223–226
11dSuccinicCH₂Cl₂47213–216

Table 2 : Analytical Parameters for Environmental Fate Studies

MatrixExtraction MethodDetection Limit (ng/L)Recovery (%)
WastewaterSPE (HLB)0.592 ± 5
SludgeSonication-SPE2.085 ± 8

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.